Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine derivative with a benzyl group at position 6, a cyclopropanecarboxamido moiety at position 2, and an ethyl ester at position 3. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in drug discovery, particularly in targeting receptors or enzymes where rigid, lipophilic substituents (e.g., cyclopropane) may optimize binding .
The molecular formula is inferred as C₂₁H₂₆ClN₃O₃S (calculated based on structural analogs), with a molecular weight of 436.97 g/mol. Its synthesis likely involves cyclization and amidation steps, followed by crystallization using programs like SHELXTL for structural refinement .
Properties
IUPAC Name |
ethyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S.ClH/c1-2-26-21(25)18-16-10-11-23(12-14-6-4-3-5-7-14)13-17(16)27-20(18)22-19(24)15-8-9-15;/h3-7,15H,2,8-13H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFQVDYXWMDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials
Formation of Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Introduction of Cyclopropanecarboxamido Group: This step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, cyclopropanecarboxylic acid derivatives, and other reagents under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde has been utilized in the synthesis of various biologically active compounds. For instance:
- It serves as a precursor for synthesizing Schiff bases , which are known for their antimicrobial and antifungal properties. The reaction conditions typically involve the condensation of this aldehyde with amines under acidic or basic conditions, yielding products that exhibit significant biological activity .
- In one study, derivatives synthesized from this compound demonstrated enhanced activity against Mycobacterium tuberculosis, showcasing its potential in developing antitubercular agents. The synthesized compounds exhibited improved solubility and stability compared to their parent molecules .
Organic Synthesis
The compound is also employed in various organic synthesis reactions:
- It has been used in the preparation of trifluoromethoxy-substituted benzaldehydes through nucleophilic substitution reactions. For example, reactions involving sodium hydroxide and silver nitrate have yielded high purity products .
- A notable application includes its role in synthesizing 2-cyclopropyloxy-4-trifluoromethoxybenzaldehyde , which was produced via a multi-step synthesis involving alkylation and oxidation processes .
Data Tables
| Application Area | Compound Derived | Methodology | Yield (%) |
|---|---|---|---|
| Medicinal Chemistry | Schiff Bases | Condensation with amines | Variable |
| Organic Synthesis | Trifluoromethoxy Benzaldehydes | Nucleophilic substitution | 91% |
| Antitubercular Agents | Various derivatives | Multi-step synthesis | Up to 40nM activity |
Case Study 1: Antitubercular Activity
A recent study focused on synthesizing derivatives of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde for their potential as antitubercular agents. The synthesized compounds were tested against both replicating and non-replicating strains of Mycobacterium tuberculosis. Results indicated that some derivatives exhibited tenfold improvements in activity compared to the parent molecule, demonstrating the compound's utility in drug development .
Case Study 2: Synthesis of Functionalized Compounds
Another research project detailed the use of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde in creating functionalized compounds with potential applications in material science. The study highlighted the compound's ability to undergo various transformations that could lead to novel materials with desirable properties such as enhanced thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents at positions 2 (amide/amino groups) and 6 (benzyl/benzoyl groups), as well as ester groups (ethyl/methyl).
Biological Activity
Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C21H24N2O3S·HCl
- Molecular Weight : 384.49 g/mol
- CAS Number : 524065-09-6
- Purity : ≥98% .
Pharmacological Profile
Research indicates that compounds related to ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit various pharmacological activities:
- Anti-inflammatory Activity :
- Hepatoprotective Effects :
- Neuroprotective Potential :
The precise mechanisms through which this compound exerts its effects are still being elucidated. However, it is believed to involve:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Activity : It may enhance the antioxidant capacity of cells by upregulating endogenous antioxidant enzymes.
Case Study 1: Hepatoprotective Activity
In a controlled study involving rats treated with CCl₄ to induce liver damage, the administration of this compound at doses of 100 mg/kg showed a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to the control group. Histopathological examinations confirmed reduced necrosis and inflammation in liver tissues .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines treated with oxidative stressors revealed that the compound significantly reduced cell death and improved cell viability. The mechanism was linked to decreased reactive oxygen species (ROS) production and increased expression of neuroprotective factors .
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition | |
| Hepatoprotective | Reduced liver enzymes | |
| Neuroprotective | Increased cell viability |
Pharmacokinetics
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1: Cyclization of thiophene and pyridine precursors to form the tetrahydrothieno[2,3-c]pyridine core.
- Step 2: Benzylation at the 6-position using benzyl halides under inert conditions.
- Step 3: Amide coupling of cyclopropanecarboxylic acid derivatives at the 2-position.
- Final Step: Hydrochloride salt formation via acidification. Key analytical methods include thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield and purity .
Q. Which functional groups dictate the compound’s biological activity, and how are they characterized?
The tetrahydrothieno-pyridine scaffold, benzyl group, and cyclopropanecarboxamido moiety are critical.
- Amide linkage: Confirmed via IR spectroscopy (C=O stretch ~1650 cm⁻¹) and NMR (amide proton at δ 8.1–8.3 ppm).
- Aromatic systems: Benzyl and thiophene rings are validated by UV-Vis spectroscopy (π→π* transitions) and high-resolution mass spectrometry (HRMS) .
Q. What routine techniques are used for structural characterization?
Q. What are the hypothesized pharmacological targets of this compound?
Structural analogs modulate neurotransmitter systems (e.g., dopamine, serotonin) and exhibit affinity for G-protein-coupled receptors (GPCRs). Computational docking studies suggest potential interactions with adenosine A receptors .
Q. What safety protocols are recommended for handling this compound?
- Storage: In airtight containers under nitrogen at –20°C to prevent degradation.
- Handling: Use fume hoods, gloves, and eye protection. Avoid ignition sources (flammable solvents used in synthesis).
- Waste disposal: Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
- Design of Experiments (DoE): Screen variables (e.g., solvent, catalyst loading) to identify critical parameters. For example, using dimethylformamide (DMF) instead of tetrahydrofuran (THF) improves amide coupling efficiency.
- Purification: Gradient column chromatography or recrystallization from ethanol/water mixtures enhances purity.
- Side reactions: Substituent electron effects (e.g., cyclopropane’s strain) may require slower reagent addition to minimize byproducts .
Q. How do substituent electronic effects influence reactivity in downstream modifications?
- Electron-withdrawing groups (EWGs): The cyclopropanecarboxamido group deactivates the pyridine ring, reducing electrophilic substitution rates.
- Benzyl group: Enhances lipophilicity, impacting solubility and membrane permeability.
- Methodology: Hammett plots or computational calculations (DFT) quantify substituent effects on reaction kinetics .
Q. What advanced techniques resolve structural ambiguities in crystallographic data?
- X-ray crystallography: Single-crystal diffraction with SHELXL refinement resolves bond lengths, angles, and stereochemistry.
- Dynamic NMR: Variable-temperature studies differentiate conformational isomers (e.g., rotamers in the amide group).
- DFT modeling: Predicts stable conformers and validates experimental data .
Q. How can contradictory pharmacological data be reconciled across studies?
Q. What experimental strategies elucidate the compound’s mechanism of action (MOA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
